molecular formula C11H14O5 B13606921 Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate

Cat. No.: B13606921
M. Wt: 226.23 g/mol
InChI Key: WSLSAEWTWRFXJW-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy-substituted phenyl group and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyacetate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-(2,3-dimethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O5/c1-14-8-6-4-5-7(10(8)15-2)9(12)11(13)16-3/h4-6,9,12H,1-3H3

InChI Key

WSLSAEWTWRFXJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(C(=O)OC)O

Origin of Product

United States

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